molecular formula C20H32O2 B1630893 2-Oxokolavelool

2-Oxokolavelool

Cat. No. B1630893
M. Wt: 304.5 g/mol
InChI Key: KARUSPOBGJZEMI-SSRYDLFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxokolavelool is a natural product found in Aristolochia chamissonis with data available.

Scientific Research Applications

1. CD200 and Membrane Protein Interactions in Myeloid Cells

The membrane protein CD200, previously known as OX2, is broadly expressed across various cell types. It serves as a ligand for a receptor restricted to myeloid cells, potentially delivering inhibitory signals. This interaction is crucial for controlling myeloid cell activity through cell-to-cell contact, as evidenced in CD200-deficient mouse models, where myeloid cells are more activated immunologically compared to cells from normal mice (Barclay et al., 2002).

2. OX2 Glycoprotein and Its Receptor in Myeloid Cells

OX2 glycoprotein (CD200) and its receptor (OX2R) interaction play a significant role in regulating myeloid cell functions. OX2R is predominantly present in myeloid lineage cells. The blockade of this interaction exacerbates diseases like experimental allergic encephalomyelitis, suggesting that OX2-OX2R interaction is vital for myeloid cell control in a tissue-specific manner (Wright et al., 2000).

3. Distribution of CD200 (OX2) Glycoprotein in Humans

Human CD200 (OX2) glycoprotein, similar to its rat counterpart, exhibits a broad distribution across various tissues, including lymphoid cells, neurons, and endothelium. This distribution pattern underlines the role of OX2 in regulating myeloid cell activity in diverse human tissues, highlighting its potential implications in immunological responses and interactions (Wright et al., 2001).

properties

Product Name

2-Oxokolavelool

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(4aR,7R,8S,8aR)-8-[(3R)-3-hydroxy-3-methylpent-4-enyl]-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one

InChI

InChI=1S/C20H32O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,17,22H,1,8-11,13H2,2-6H3/t14-,17+,18+,19+,20+/m1/s1

InChI Key

KARUSPOBGJZEMI-SSRYDLFMSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC[C@](C)(C=C)O)CC(=O)C=C2C)C

SMILES

CC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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